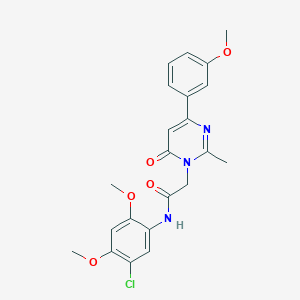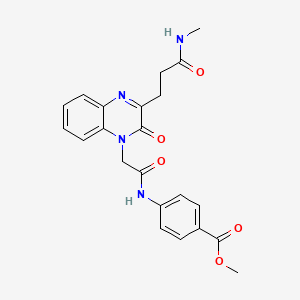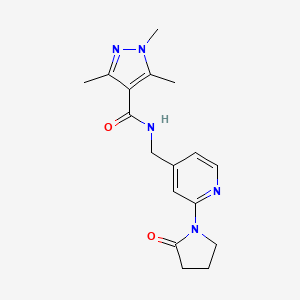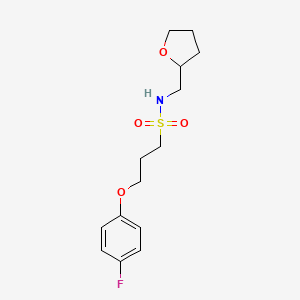
7-(9H-呫吨-9-甲酰胺基)-4-甲基-1,2-二氢喹啉-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-9H-xanthene-9-carboxamide: is a complex organic compound that features a quinolinone and xanthene moiety. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of both quinolinone and xanthene structures in its molecular framework contributes to its unique chemical properties and reactivity.
科学研究应用
Chemistry:
- Used as a fluorescent probe for detecting metal ions such as mercury (Hg²⁺) due to its unique fluorescence properties .
- Employed in the synthesis of high refractive index polymers for optical applications .
Biology:
- Investigated for its potential as a DNA-gyrase inhibitor, which could lead to the development of new antibacterial agents .
Medicine:
- Explored for its anti-inflammatory properties through inhibition of pro-inflammatory cytokines and enzymes .
Industry:
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Quinolinone Moiety: The quinolinone structure can be synthesized through the cyclization of an appropriate aniline derivative with a suitable carbonyl compound under acidic or basic conditions.
Formation of the Xanthene Moiety: The xanthene structure can be synthesized by the condensation of a phenol derivative with a phthalic anhydride in the presence of a Lewis acid catalyst.
Coupling Reaction: The final step involves coupling the quinolinone and xanthene moieties through an amide bond formation, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinolinone moiety, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the quinolinone and xanthene structures, potentially yielding alcohol derivatives.
Substitution: The aromatic rings in both moieties can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the quinolinone and xanthene moieties.
Substitution: Nitro, bromo, and sulfonyl derivatives of the aromatic rings.
作用机制
The mechanism of action of N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-9H-xanthene-9-carboxamide varies depending on its application:
Fluorescent Probe: The compound interacts with metal ions, leading to changes in its fluorescence properties, which can be used for detection and quantification.
DNA-Gyrase Inhibition: The compound binds to the DNA-gyrase enzyme, inhibiting its activity and thereby preventing bacterial DNA replication.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
相似化合物的比较
2-Quinolones: These compounds share the quinolinone moiety and are known for their antibacterial properties.
Xanthene Derivatives: These compounds share the xanthene moiety and are widely used as fluorescent dyes and probes.
Uniqueness: N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-9H-xanthene-9-carboxamide is unique due to the combination of quinolinone and xanthene structures in a single molecule, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various scientific applications.
属性
IUPAC Name |
N-(4-methyl-2-oxo-1H-quinolin-7-yl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3/c1-14-12-22(27)26-19-13-15(10-11-16(14)19)25-24(28)23-17-6-2-4-8-20(17)29-21-9-5-3-7-18(21)23/h2-13,23H,1H3,(H,25,28)(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBYEVWULCTAGD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-fluoro-3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2412915.png)


![2-[2-(Pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2412923.png)

![3-bromo-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2412925.png)
![[(E)-1-chloro-2-[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]-2-nitroethenyl]dimethylamine](/img/structure/B2412928.png)


![1-(2-Methylimidazol-1-yl)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2412931.png)
![2-Oxabicyclo[2.2.1]heptan-6-one](/img/structure/B2412932.png)
![N-(4-acetylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2412933.png)
